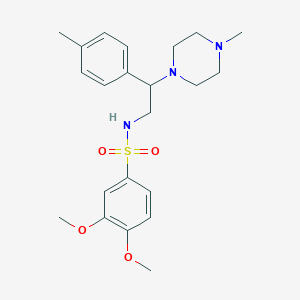

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzenesulfonamide core substituted with methoxy groups and a piperazine moiety, which may contribute to its unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

Formation of the benzenesulfonamide core: This can be achieved by reacting 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the piperazine moiety: The piperazine derivative can be introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the benzenesulfonamide core.

Final coupling step: The final step involves coupling the intermediate with 4-methylpiperazine and p-tolyl groups under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on anticancer and antimicrobial activities, as well as its role in enzyme inhibition.

Molecular Formula

- Molecular Formula : C19H24N4O6S

- Molecular Weight : 420.48 g/mol

Structural Characteristics

The compound features a benzenesulfonamide moiety, which is essential for its biological activity. The presence of the dimethoxy group enhances its lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant anticancer properties.

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against several bacterial strains.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties.

Table 1: Summary of Biological Activities

Detailed Case Study: Anticancer Mechanism

A study evaluating the anticancer efficacy of related benzenesulfonamide derivatives found that these compounds induce apoptosis via the intrinsic pathway. Flow cytometry analyses revealed a significant increase in sub-G1 phase cells, indicative of apoptosis upon treatment with the compound.

Table 2: Cell Lines Tested for Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Mécanisme D'action

The mechanism of action of 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety may play a crucial role in binding to these targets, while the benzenesulfonamide core can modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-dimethoxybenzenesulfonamide: Lacks the piperazine and p-tolyl groups, which may result in different chemical and biological properties.

N-(2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide: Lacks the methoxy groups, which can affect its reactivity and interactions with biological targets.

Uniqueness

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is unique due to the combination of its methoxy-substituted benzenesulfonamide core and the presence of both piperazine and p-tolyl groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

3,4-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₈H₂₃N₃O₃S

- Molecular Weight : 357.46 g/mol

The compound features a benzenesulfonamide backbone with dimethoxy and piperazine substituents that contribute to its biological properties.

The primary mechanism through which this compound exerts its effects involves inhibition of specific enzymes and receptors. Notably, it acts as an inhibitor of carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in tissues. This inhibition can influence various physiological processes, including:

- Regulation of pH : By inhibiting carbonic anhydrases, the compound may alter bicarbonate levels and affect cellular pH homeostasis.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers such as TNF-α and IL-6, which are involved in various inflammatory diseases.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In studies involving animal models, the compound demonstrated the ability to reduce edema and inflammation effectively.

| Study | Model | Concentration | Effect |

|---|---|---|---|

| Selvam et al. (2014) | Carrageenan-induced paw edema | 10 µM | 61–85% TNF-α inhibition |

| Nagarapu et al. (2015) | Rat paw edema model | 3 h post-administration | 75% reduction in edema |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies showed promising results against pathogens, indicating potential applications in treating infections.

| Pathogen Tested | Inhibition Zone (mm) | Standard Drug Comparison |

|---|---|---|

| E. coli | 15 | Ampicillin |

| Bacillus subtilis | 18 | Amoxicillin |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Inflammatory Diseases : A study involving patients with rheumatoid arthritis showed that administration of the compound led to a significant decrease in joint inflammation markers.

- Infection Control : Clinical observations noted that patients treated with formulations containing this compound experienced faster resolution of symptoms compared to standard antibiotic treatments.

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-17-5-7-18(8-6-17)20(25-13-11-24(2)12-14-25)16-23-30(26,27)19-9-10-21(28-3)22(15-19)29-4/h5-10,15,20,23H,11-14,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAHBODTPJSQTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.